Equivalence to Misoprostol and Omeprazole for NSAID Ulcer Recurrence with Superior Long-Term Tolerability
In a 52-week randomized clinical trial comparing teprenone (50 mg three times daily) to misoprostol (200 μg twice daily) and omeprazole (20 mg twice daily) for preventing NSAID-related ulcer recurrence, the recurrence rates were statistically equivalent across all three groups at both 26 and 52 weeks [1]. However, the incidence of adverse reactions was significantly lower in the teprenone group. During the first 26 weeks, adverse reaction rates were 13.2% for teprenone, 35.3% for misoprostol, and 11.4% for omeprazole (P<0.05 for teprenone vs. misoprostol). From weeks 27 to 52, rates were 9.1% for teprenone, 33.3% for misoprostol, and 30.0% for omeprazole (P<0.05 for teprenone vs. both comparators) [1].
| Evidence Dimension | Ulcer recurrence rate and adverse reaction rate over 52 weeks |
|---|---|
| Target Compound Data | Recurrence: 13.2% (first 26 weeks), 18.2% (weeks 27-52); Adverse reactions: 13.2% (first 26 weeks), 9.1% (weeks 27-52) [1] |
| Comparator Or Baseline | Misoprostol (Recurrence: 14.3%, 10.0%; Adverse: 35.3%, 33.3%); Omeprazole (Recurrence: 11.8%, 13.3%; Adverse: 11.4%, 30.0%) [1] |
| Quantified Difference | Adverse reaction rate for teprenone was 22.1% absolute reduction vs. misoprostol (first 26 weeks, P<0.05) and ~21% absolute reduction vs. misoprostol/omeprazole (weeks 27-52, P<0.05) [1] |
| Conditions | Randomized, 52-week trial in 107 patients with prior NSAID-related ulcer; treatments administered after initial ulcer healing [1] |
Why This Matters
For long-term prophylactic use, teprenone offers equivalent efficacy to misoprostol and PPIs but with a substantially improved safety and tolerability profile, directly impacting patient adherence and reducing the clinical burden of managing adverse effects.
- [1] Guo, G. H., Wang, F. F., Song, F. Q., Shen, J. C., Lu, B. J., Zhou, C. F., & Ye, S. Y. (2012). Clinical research of teprenone to prevent recurrence of NSAIDs-related ulcer. Chinese Journal of Clinical Pharmacology and Therapeutics, 17(7), 806. View Source
